N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide
Overview
Description
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide is a synthetic organic compound known for its diverse pharmacological properties. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms. The presence of the chloro and methoxy groups enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the chloro group: Chlorination of the pyrazole ring is performed using reagents like thionyl chloride or phosphorus oxychloride.
Coupling with the phenyl group: The chloro-substituted pyrazole is then coupled with a phenyl ring through a Suzuki-Miyaura coupling reaction, which involves a palladium catalyst and a boronic acid derivative.
Formation of the propanamide: The final step involves the reaction of the coupled product with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the propanamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas over a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antileishmanial and antimalarial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3-(4-hydroxyphenyl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3-(4-nitrophenyl)propanamide: Contains a nitro group instead of a methoxy group.
Uniqueness
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in pharmacological applications.
Properties
IUPAC Name |
N-[4-(4-chloropyrazol-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-25-18-9-2-14(3-10-18)4-11-19(24)22-16-5-7-17(8-6-16)23-13-15(20)12-21-23/h2-3,5-10,12-13H,4,11H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHLTRLPSNFEPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3C=C(C=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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